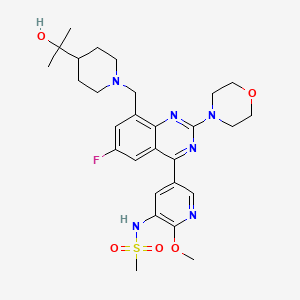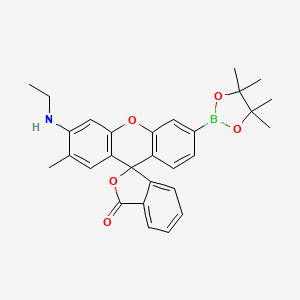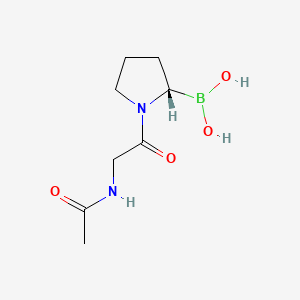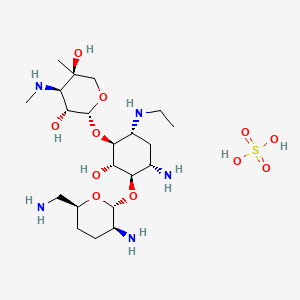
Etimycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etimicin sulfate is a fourth-generation aminoglycoside antibioticThis modification enhances its antibacterial activity and reduces its toxicity compared to earlier generations of aminoglycosides . Etimicin sulfate is effective against a broad spectrum of gram-negative and some gram-positive bacteria, making it valuable in treating serious infections .
Mechanism of Action
Target of Action
Etimycin sulfate, also known as Etimicin, primarily targets the 30S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. By interacting with this target, this compound can effectively inhibit bacterial protein synthesis, leading to the death of the bacteria.
Mode of Action
This compound interacts with its target, the 30S ribosomal subunit, by binding to it . This binding interferes with the mRNA binding and the acceptor tRNA site, thereby inhibiting protein synthesis in susceptible organisms
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information in the mRNA . This disruption affects the downstream effects of protein synthesis, leading to the death of the bacteria. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
This compound is a fourth-generation aminoglycoside, known for its high efficacy and low toxicity . It exhibits minimal nephrotoxicity and ototoxicity in rats following multi-dose administration . Pharmacokinetic studies in rats showed that this compound, like other aminoglycosides, accumulates in the kidney and inner ear, but to a lesser degree compared to other aminoglycosides . This suggests that this compound may have better bioavailability and less toxicity.
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death . At the cellular level, this compound causes minimal damage to the mitochondrial complex and mitochondrial biogenesis . This is believed to be due to its lesser accumulation in the mitochondria of target cells, resulting in lesser inhibition of mitochondrial function .
Biochemical Analysis
Biochemical Properties
Etimycin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of this compound is the inhibition of normal protein synthesis in sensitive bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. This binding interaction leads to inhibition of protein synthesis and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etimicin sulfate is synthesized from gentamicin C1a by introducing an ethyl group at the 1-N position. The process involves the use of acids or alkali as pH conditioning agents to increase the solubility of etimicin. Isoosmotic adjustment agents are also used to facilitate quick sterilization .
Industrial Production Methods: The process is carefully controlled to ensure high yield and purity, with stringent quality control measures to limit impurities .
Chemical Reactions Analysis
Types of Reactions: Etimicin sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Etimicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Used in the development of new antibiotics and in quality control processes for pharmaceutical formulations
Comparison with Similar Compounds
Gentamicin: A second-generation aminoglycoside with higher toxicity.
Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.
Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.
Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .
Properties
CAS No. |
362045-44-1 |
|---|---|
Molecular Formula |
C21H45N5O11S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |
InChI Key |
OEBISAUVQBGQKC-ZIZSAZPJSA-N |
SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


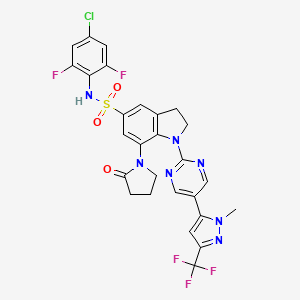
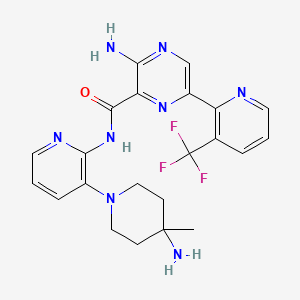
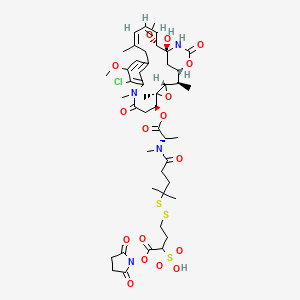
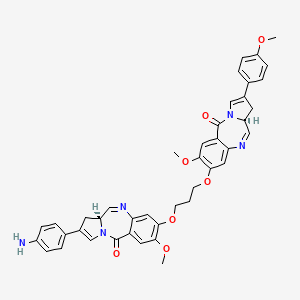
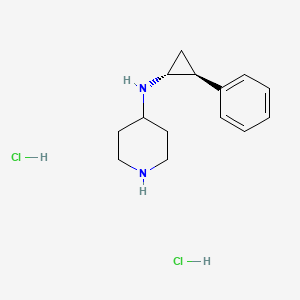

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
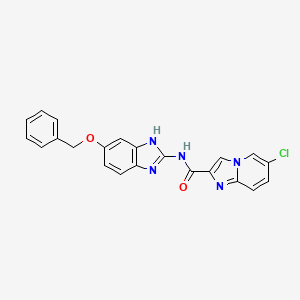
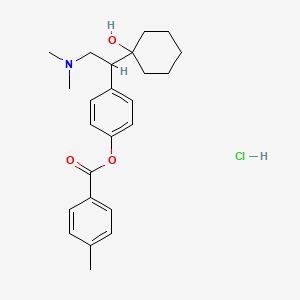
![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
